Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl-

説明

Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl-, also known as Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl-, is a useful research compound. Its molecular formula is C13H17N and its molecular weight is 187.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

A study on a similar compound, 2,2,4,6-tetramethyl-1,2-dihydroquinoline, suggests that it undergoes a photoinduced markovnikov addition of methanol to its double bond . This reaction was studied using the flash photolysis technique over a wide range of acetic acid and KOH concentrations . The exact mode of action of 2,2,4,7-tetramethyl-1,2-dihydroquinoline may vary and requires further investigation.

Pharmacokinetics

The compound has a molecular weight of 187.28078 , which could influence its bioavailability and pharmacokinetic properties

生物活性

Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- (commonly referred to as 1,2-dihydro-2,2,4,7-tetramethylquinoline) is a member of the quinoline family known for its diverse biological activities. This compound has garnered interest in pharmaceutical research due to its potential applications in drug development, particularly in antimicrobial and anticancer therapies. This article will explore the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

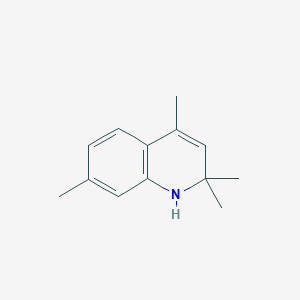

1,2-Dihydro-2,2,4,7-tetramethylquinoline features a bicyclic structure comprising a saturated quinoline ring with four methyl groups at positions 2, 2, 4, and 7. This unique structure influences its hydrophobicity and steric properties, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. The specific compound 1,2-dihydro-2,2,4,7-tetramethylquinoline has been suggested as a precursor for developing drugs with antimicrobial properties. A study highlighted that similar quinoline structures demonstrated efficiency against various bacterial strains such as Staphylococcus epidermidis and others .

Anticancer Potential

The anticancer potential of quinoline derivatives has been explored through various mechanisms. For instance, some studies have indicated that certain quinoline compounds can act as apoptosis agonists and possess chemoprotective effects . The probability of these activities being present in 1,2-dihydro-2,2,4,7-tetramethylquinoline is supported by its structural characteristics.

Study on Quinoline Derivatives

A comprehensive evaluation of quinoline derivatives revealed that modifications at specific positions significantly alter their biological activities. For example:

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Ethoxyquin | Antioxidant | 5 - 10 | |

| Quinoline Derivative A | Antimicrobial | 12 - 56 | |

| Quinoline Derivative B | Anticancer | 0.25 - 0.78 |

This table summarizes the inhibitory concentrations (IC50) for various activities of related compounds.

Mechanistic Insights

The mechanism of action for quinoline derivatives often involves interaction with cellular pathways that regulate oxidative stress and apoptosis. For instance:

- Antioxidant Mechanism : Quinoline compounds may inhibit reactive oxygen species (ROS) production or enhance cellular antioxidant defenses.

- Antimicrobial Mechanism : These compounds can disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

科学的研究の応用

Chemical Applications

1. Antioxidant Properties

Quinoline derivatives are known for their antioxidant capabilities. Specifically, 2,2,4-trimethyl-1,2-dihydroquinoline has been utilized as an antioxidant in polymers. Its ability to scavenge free radicals helps in prolonging the life of polymer products by preventing oxidative degradation .

2. Synthetic Intermediate

This compound serves as a synthetic intermediate for various antioxidants used in polymer production. The synthesis process often involves the reaction of aniline with acetone derivatives under acidic conditions to yield the desired quinoline structure .

Biological Applications

1. Biomedical Devices

Due to its biocompatibility and viscoelastic properties, quinoline derivatives are employed in the development of biomedical devices. They are particularly useful in applications such as cushioning materials for wheelchairs and surgical positioners that help prevent pressure sores.

2. Drug Development

Quinoline compounds have been studied for their potential therapeutic effects. Research indicates that they may exhibit anti-inflammatory and antimicrobial properties, making them candidates for drug development .

Industrial Applications

1. Polymer Additives

In the industrial sector, quinoline derivatives are used as additives in rubber and plastics to enhance durability and resistance to degradation. Their incorporation into materials can improve performance characteristics such as elasticity and resistance to environmental stressors .

2. Vibration Damping

Quinoline compounds have been explored for use in vibration-dampening materials. Their unique physical properties allow them to absorb shock and reduce vibrations in machinery and equipment .

Data Tables

| Method | Description | Yield (%) |

|---|---|---|

| Acid-Catalyzed Reaction | Reaction of aniline with acetone at high temp | Up to 82.8% |

| Boron Trifluoride Catalysis | Improved yield using HF/BF3 catalyst | Up to 93% |

Case Studies

Case Study 1: Antioxidant Efficacy in Polymers

A study demonstrated that incorporating 2,2,4-trimethyl-1,2-dihydroquinoline into a polymer matrix significantly enhanced its oxidative stability compared to control samples without the additive. The treated samples exhibited a reduction in degradation rates under UV exposure tests.

Case Study 2: Biomedical Application in Pressure Relief

Research on the use of quinoline-based materials in medical devices showed that these compounds effectively distribute pressure across surfaces, reducing the incidence of pressure ulcers among patients using wheelchairs over extended periods.

特性

IUPAC Name |

2,2,4,7-tetramethyl-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-9-5-6-11-10(2)8-13(3,4)14-12(11)7-9/h5-8,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAAZWAMEVOHDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(N2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061989 | |

| Record name | Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1810-62-4 | |

| Record name | 1,2-Dihydro-2,2,4,7-tetramethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1810-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001810624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-2,2,4,7-tetramethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。